trans-Methyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate

Description

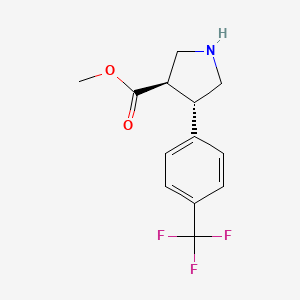

Chemical Structure and Properties trans-Methyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate is a pyrrolidine-based compound characterized by a trifluoromethyl-substituted phenyl ring at the 4-position of the pyrrolidine scaffold and a methyl ester group at the 3-position. Its molecular formula is C₁₃H₁₄F₃NO₂, with a molar mass of 273.25 g/mol. The compound is often utilized as a key intermediate in pharmaceutical synthesis due to its structural rigidity and lipophilicity, which enhance bioavailability .

The hydrochloride salt form (CAS: 1212115-75-7) is commonly employed in crystallographic studies and drug discovery pipelines . Its stereochemistry (trans configuration) is critical for binding affinity in target proteins, as evidenced by its frequent appearance in patents related to kinase inhibitors and neuroactive agents .

Properties

Molecular Formula |

C13H14F3NO2 |

|---|---|

Molecular Weight |

273.25 g/mol |

IUPAC Name |

methyl (3R,4S)-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C13H14F3NO2/c1-19-12(18)11-7-17-6-10(11)8-2-4-9(5-3-8)13(14,15)16/h2-5,10-11,17H,6-7H2,1H3/t10-,11+/m1/s1 |

InChI Key |

PJNOYJGTPZLFEN-MNOVXSKESA-N |

Isomeric SMILES |

COC(=O)[C@H]1CNC[C@@H]1C2=CC=C(C=C2)C(F)(F)F |

Canonical SMILES |

COC(=O)C1CNCC1C2=CC=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Enantioselective Hydrogenation of Pyrrolidine Precursors

A key step in the preparation is the enantioselective hydrogenation of pyrrolidine-3-carboxylic acid derivatives bearing halogenated or trifluoromethyl-substituted aryl groups at the 4-position. This method provides high yields and excellent enantiomeric excess (>99% ee) under moderate conditions.

- Catalysts: Ruthenium-based complexes such as [Ru(OAc)2((R)-2-Furyl-MeOBIPHEP)] are employed for asymmetric hydrogenation.

- Conditions: Typically performed in toluene at 30–80 °C under hydrogen pressure (~40 bar) for 18–24 hours.

- Workup: After hydrogenation, the reaction mixture is basified, extracted, acidified to precipitate the product, and purified by filtration and drying.

- Outcome: Yields of 75–93% with enantiomeric purity >99.9% ee have been reported.

Cross-Coupling to Introduce the Trifluoromethylphenyl Group

The 4-(4-(trifluoromethyl)phenyl) substituent is introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling using appropriate aryl halides and pyrrolidine intermediates.

- Reagents: 1,2-Difluoro-4-iodo-benzene or 4-(trifluoromethyl)phenylboronic acid derivatives.

- Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) at 5 mol%.

- Solvents: Tetrahydrofuran (THF) or dichloromethane (CH2Cl2).

- Conditions: Room temperature stirring for 3–18 hours.

- Purification: Organic phase extraction, drying over Na2SO4, concentration, and silica gel chromatography.

- Yields: Typically 70–80%.

Esterification and Functional Group Transformations

- The carboxylic acid group at C-3 is converted to the methyl ester via standard esterification methods, often using methanol and acid catalysts or via methylation reagents.

- Protection and deprotection steps (e.g., Boc protection of amino groups) may be employed to facilitate selective reactions on the pyrrolidine ring.

Isolation and Purification

- The final product is isolated by precipitation at the isoelectric point after acid-base extraction.

- Washing with cold methanol or ethanol and drying under vacuum yields the pure trans isomer as a white solid.

- Purity is confirmed by chromatographic and spectroscopic methods, with enantiomeric excess verified by chiral HPLC or NMR techniques.

Summary Table of Preparation Steps

| Step No. | Process Description | Key Reagents/Catalysts | Conditions | Yield (%) | Enantiomeric Excess (ee) | Notes |

|---|---|---|---|---|---|---|

| 1 | Cross-coupling to attach trifluoromethylphenyl | Pd(PPh3)4, aryl iodide/boronic acid | RT, 3–18 h | 70–80 | N/A | Formation of aryl-substituted pyrrolidine intermediate |

| 2 | Enantioselective hydrogenation | [Ru(OAc)2((R)-2-Furyl-MeOBIPHEP)] | 30–80 °C, 40 bar H2, 18–24 h | 75–93 | >99.9% | High stereoselectivity and yield |

| 3 | Esterification | Methanol, acid catalyst or methylation reagent | RT or reflux | >90 | N/A | Conversion to methyl ester |

| 4 | Isolation and purification | Acid-base extraction, filtration, drying | RT, vacuum drying | >95 | >99.9% | Pure trans isomer obtained |

Research Findings and Notes

- The enantioselective hydrogenation step is critical for obtaining the trans isomer with high stereochemical purity, which is essential for biological activity.

- The use of ruthenium catalysts with chiral ligands has been shown to be more economical and efficient compared to other methods, allowing moderate reaction conditions and easy catalyst separation.

- Cross-coupling reactions are versatile and allow the introduction of various substituted aryl groups, enabling structural diversification.

- The trifluoromethyl group significantly influences the compound’s chemical and biological properties, making the precise introduction and retention of this group important during synthesis.

- The overall synthetic route is scalable and suitable for producing gram to kilogram quantities for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can target the ester group, converting it to an alcohol or other reduced forms.

Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

Oxidation: N-oxides or hydroxylated derivatives.

Reduction: Alcohols or other reduced forms of the ester group.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Trans-methyl 4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

Materials Science: Its trifluoromethyl group imparts unique properties, making it useful in the development of advanced materials with specific electronic or optical characteristics.

Biological Studies: The compound can be used as a probe or tool in biological studies to investigate the role of specific molecular interactions or pathways.

Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of trans-methyl 4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyrrolidine ring can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Analogs

trans-Methyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride (CAS: 741217-33-4)

- Molecular Formula: C₁₂H₁₃FNO₂·HCl

- Molar Mass : 273.70 g/mol

- Key Differences :

- Replaces the trifluoromethyl group with a single fluorine atom at the para position of the phenyl ring.

- Lower lipophilicity (logP reduced by ~1.5 units) due to the absence of CF₃, impacting membrane permeability .

- Demonstrated weaker binding to GABA receptors in preclinical studies compared to the trifluoromethyl analog .

trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS: 723284-81-9)

- Molecular Formula: C₁₂H₁₁F₃NO₂·HCl

- Molar Mass : 305.68 g/mol

- Key Differences :

- Trifluoromethyl group at the ortho position of the phenyl ring, introducing steric hindrance.

- Carboxylic acid instead of methyl ester, increasing solubility but reducing metabolic stability .

- Reported to exhibit higher cytotoxicity in cancer cell lines, likely due to enhanced hydrogen-bonding capacity .

Functional Group Modifications

(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (Compound 14{4,5})

- Molecular Formula : C₂₂H₂₂F₃N₃O₅

- Molar Mass : 465.42 g/mol

- Key Differences :

- Incorporates a benzodioxole moiety and urea linkage , enhancing π-π stacking and hydrogen-bonding interactions.

- Higher molecular weight and complexity result in 68% crude yield during synthesis, lower than simpler pyrrolidine esters .

- Demonstrated >99% purity in LC analysis, suggesting utility as a high-precision reference standard .

Pyridine-Based Analogs

(±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate

- Molecular Formula : C₂₉H₃₈FN₃O₃Si

- Molar Mass : 552.72 g/mol

- Key Differences :

- Substitutes phenyl with a 2-fluoropyridinyl group , altering electronic properties and metabolic pathways.

- tert-butyldimethylsilyl (TBS) protecting group improves synthetic handling but complicates deprotection steps .

- Used in antiviral research, with modified pharmacokinetics due to pyridine’s nitrogen heterocycle .

Data Table: Structural and Functional Comparison

Biological Activity

Trans-Methyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate (CAS Number: 1212257-11-8) is a chemical compound characterized by a pyrrolidine ring and a trifluoromethyl group, which significantly influences its biological activity. This article delves into the compound's biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 273.25 g/mol. The unique trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate in pharmaceutical development and other applications .

Target Interaction

this compound interacts with various biological targets, primarily influencing the activity of kinases such as casein kinase 1 gamma (CK1γ) and casein kinase 1 epsilon (CK1ε). These kinases are involved in critical cellular processes, including cell cycle regulation and circadian rhythm modulation.

Biochemical Pathways

The compound's structure allows it to affect multiple biochemical pathways, potentially leading to therapeutic effects in various diseases. Its ability to modulate enzyme activity suggests applications in treating neurological disorders and other conditions where kinase activity is disrupted .

Pharmacological Applications

- Neurological Disorders : The compound has shown promise in drug development targeting neurological conditions due to its ability to penetrate the blood-brain barrier effectively.

- Cancer Research : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through its action on CK1 kinases, suggesting a potential role in cancer therapy .

Case Studies

- In vitro Studies : Research has demonstrated that this compound exhibits nanomolar activity against CK1γ and CK1ε, indicating significant potency as an enzyme inhibitor.

- Animal Models : In animal studies, this compound has been evaluated for its effects on cognitive function, showing improvements in models of cognitive impairment .

Comparative Analysis

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| This compound | Structure | Nanomolar inhibition of CK1γ and CK1ε | Neurological disorders, cancer therapy |

| Similar Pyrrolidine Derivatives | Varies | Variable based on substituents | Diverse medicinal applications |

| Trifluoromethyl Compounds | Varies | Enhanced lipophilicity and stability | Pharmaceuticals, agrochemicals |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.